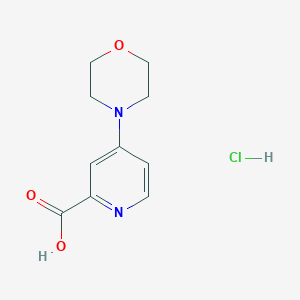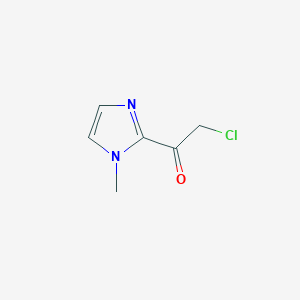
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone
Vue d'ensemble
Description
“2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Applications De Recherche Scientifique
Antibacterial Activity : Patel et al. (2011) synthesized Schiff's bases of 2-Hydrazinyl-1-(1H-Imidazole-1-yl)-Ethanone, derived from 2-Chloro-1-(1H-imidazole-1-yl)-ethanone. These compounds were tested for antibacterial activity against gram-positive and gram-negative bacteria, showing promising results (Patel, Patel, Chaudhari, & Sen, 2011).
Antimycotic Activity : Raga et al. (1992) reported on the synthesis and antimycotic activity of derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, which include modifications of the 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone structure. These derivatives exhibited significant antifungal activity (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Cholinesterase Inhibition : Mohsen et al. (2014) synthesized tetrazole derivatives related to 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone and evaluated their anticholinesterase activities. Some derivatives showed significant inhibition of acetylcholinesterase, suggesting potential for treating conditions like Alzheimer's disease (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).
Heme Oxygenase Inhibition : Rahman et al. (2008) studied the inhibition of human heme oxygenase-1 by 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, which is structurally related to 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone. Their findings provide insights into the development of specific inhibitors for heme oxygenases, with potential therapeutic applications (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008).
Antifungal Agents : Artico et al. (1993) synthesized various derivatives of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane, closely related to 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone, and tested them against Candida albicans and other Candida species. The chloro and amino derivatives showed high potency, comparable to existing antifungal drugs like miconazole (Artico, Massa, Santo, Costi, Retico, Apuzzo, & Simonetti, 1993).
Propriétés
IUPAC Name |
2-chloro-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIMAEFXKFJJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



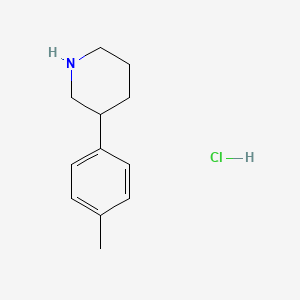
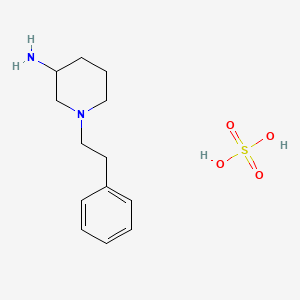
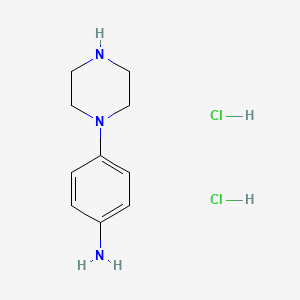
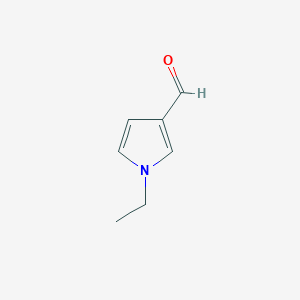
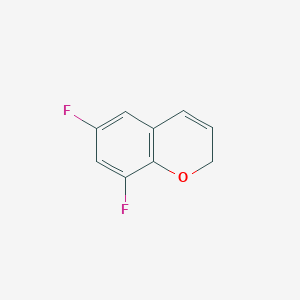
![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
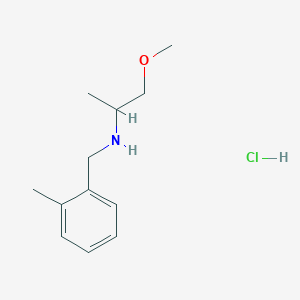
![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
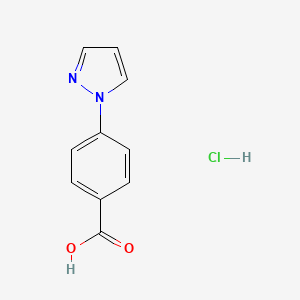
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
